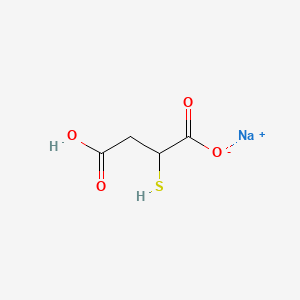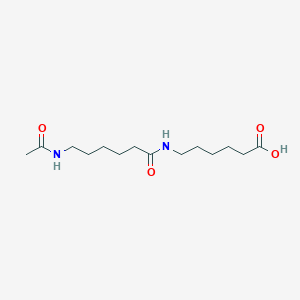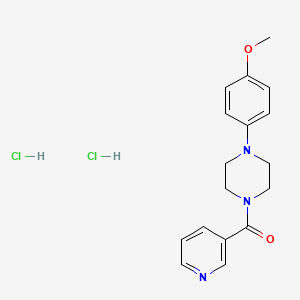
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxyphenyl group and a 3-pyridinylcarbonyl group. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl halide in the presence of a base to introduce the 4-methoxyphenyl group.
Introduction of 3-Pyridinylcarbonyl Group: The final step involves the acylation of the substituted piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted piperazine derivatives with various functional groups.
科学的研究の応用
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Piperazine: A simple piperazine ring without additional substituents.
1-(4-Methoxyphenyl)piperazine: Piperazine substituted with a 4-methoxyphenyl group.
4-(3-Pyridinylcarbonyl)piperazine: Piperazine substituted with a 3-pyridinylcarbonyl group.
Uniqueness
Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is unique due to the presence of both the 4-methoxyphenyl and 3-pyridinylcarbonyl groups on the piperazine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
124444-88-8 |
|---|---|
分子式 |
C17H21Cl2N3O2 |
分子量 |
370.3 g/mol |
IUPAC名 |
[4-(4-methoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C17H19N3O2.2ClH/c1-22-16-6-4-15(5-7-16)19-9-11-20(12-10-19)17(21)14-3-2-8-18-13-14;;/h2-8,13H,9-12H2,1H3;2*1H |
InChIキー |
YBBAOZCJFXBKKC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




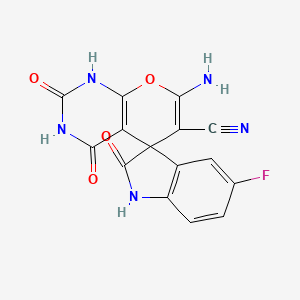

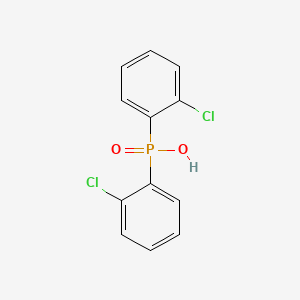

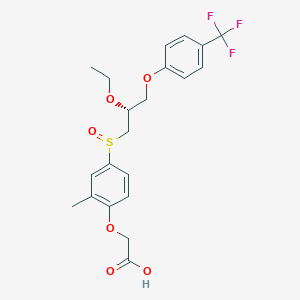


![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)

